3-Chloro-2-piperidin-4-yloxypyridine
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-Chloro-2-piperidin-4-yloxypyridine is 212.67 g/mol. The InChI code for this compound is 1S/C10H13ClN2O.ClH/c11-9-2-1-5-13-10 (9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-2-piperidin-4-yloxypyridine is solid . The compound has a molecular weight of 212.67 g/mol.Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated methods for synthesizing related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, indicating a pathway for generating complex molecules with potential therapeutic uses (Shen Li, 2012).
- Another study proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its significance in medicinal chemistry due to its rigid diamine structure, showcasing the chemical versatility and potential applications of piperidine derivatives in drug design (R. Smaliy et al., 2011).
Structural Analysis
- Crystal structure analysis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provided insights into the conformational dynamics of piperidine derivatives, aiding in the understanding of their reactivity and interaction potentials in biological systems (R. Arulraj et al., 2017).
- A quantum-chemical study focused on base-catalyzed reactions of environmentally relevant N-chloro-piperidines, assessing the thermochemistry of rearrangement reactions, which is crucial for predicting the stability and reactivity of chlorinated piperidines in pharmaceutical formulations (Davor Šakić et al., 2011).
Potential Pharmaceutical Applications
- The synthesis of piperidin-3-ones through selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst highlights a method for creating piperidine derivatives, underlining their importance as organic synthetic intermediates and structural motifs in pharmaceutical agents (Wen-Xue Huang et al., 2015).
- The study of molecular and crystal structures of various piperidine derivatives further elucidates the role of hydrogen bonds in molecular packing in crystals, providing a basis for designing more effective pharmaceuticals by understanding the molecular interactions that influence drug stability and bioavailability (L. Kuleshova et al., 2000).
properties
IUPAC Name |
3-chloro-2-piperidin-4-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWQIOJZVVCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-piperidin-4-yloxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.